8-(Acetyloxy)-1-methyl-quinolinium
Description
Overview of Quinolium Salts in Organic Chemistry Research
Quinolinium salts are a cornerstone in various domains of organic chemistry and materials science. ontosight.ai These compounds are recognized for their utility as synthetic intermediates, enabling the construction of more complex molecular architectures. researchgate.net Their inherent positive charge and aromatic nature make them valuable in applications such as:
Synthesis of Fused Heterocycles: Quinolinium salts serve as versatile precursors for building polycyclic and annulated heterocyclic systems through cycloaddition and other coupling reactions. researchgate.net
Catalysis: They can function as catalysts or reagents in a variety of organic transformations. ontosight.ai
Bioactive Molecules: The quinoline (B57606) framework is a privileged core found in numerous natural products, particularly alkaloids, and synthetic compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.gov
Materials Science: Their photochemical properties are harnessed in the development of dyes, photosensitizers, and fluorescent probes. ontosight.ainih.gov Quaternary quinolinium salts with long alkyl chains also act as cationic surfactants.
The synthesis of quinolinium salts is often achieved through the quaternization of a quinoline derivative with an alkyl halide, a method that is both well-established and adaptable. iaea.org
Structural Classification of Quinolium Derivatives
Quinolinium derivatives can be classified based on several structural features, primarily focusing on the nature and position of substituents on the quinoline ring system.
Based on the Quaternary Nitrogen Substituent:
N-Alkyl Quinolinium Salts: These are the most common type, where an alkyl group is attached to the nitrogen atom. The nature of this alkyl group can significantly influence the compound's properties, such as its solubility and reactivity. researchgate.net
N-Aryl Quinolinium Salts: The nitrogen is substituted with an aryl group, which can modify the electronic and steric properties of the cation.
Based on Ring Substituents:
Substituents can be located on either the benzene (B151609) portion (positions 5, 6, 7, 8) or the pyridine (B92270) portion (positions 2, 3, 4) of the quinoline core. The electronic nature of these substituents (electron-donating or electron-withdrawing) dictates the reactivity of the ring system. For instance, an electron-withdrawing acetyl group at the 5-position influences the acidity and chelating properties of an 8-hydroxyquinoline (B1678124). iaea.org
Specialized Quinolinium Structures:
Quinolinium Zwitterions (Betaines): These are neutral molecules that contain both a positive (the quinolinium nitrogen) and a negative charge on different parts of the molecule.
Quinoline N-Oxides: While not salts, they are important precursors for the synthesis of substituted quinolines and their corresponding quinolinium salts. researchgate.net
The compound 8-(acetyloxy)-1-methyl-quinolinium falls into the category of an N-alkyl quinolinium salt with a substituent on the benzene ring portion of the quinoline nucleus.
Research Trajectory of this compound and Related Cations
The research interest in this compound is best understood by examining its precursor, 8-hydroxy-1-methyl-quinolinium, and its structural isomer, 7-acetoxy-1-methylquinolinium iodide (AMQI).
The synthesis of the target cation begins with the preparation of its precursor, 8-hydroxy-1-methyl-quinolinium. This is typically achieved through the N-alkylation of 8-hydroxyquinoline (also known as oxine). The reaction involves treating 8-hydroxyquinoline with an alkylating agent like methyl iodide. guidechem.com
The subsequent step is the acetylation of the hydroxyl group at the 8-position. This is a standard esterification reaction where the 8-hydroxy-1-methyl-quinolinium cation is treated with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, to yield the this compound cation. nih.gov This acetylation is sometimes used as a strategy to protect the hydroxyl group during other chemical transformations. nih.gov
The significance of this cation is closely linked to the well-documented properties of the 8-hydroxyquinoline (8-HQ) moiety. 8-HQ and its derivatives are renowned for their wide spectrum of biological activities and their strong ability to chelate metal ions. nih.gov This chelating property is central to their use as anticancer and antimicrobial agents. nih.gov
While direct research on this compound is not extensively documented in publicly available literature, significant insights can be drawn from its close isomer, 7-acetoxy-1-methylquinolinium iodide (AMQI). AMQI is recognized as a fluorogenic substrate for the enzyme cholinesterase. medchemexpress.com Upon hydrolysis by the enzyme, the acetyl group is cleaved, producing a highly fluorescent product. This property allows for the sensitive detection of cholinesterase activity and the screening of its inhibitors. medchemexpress.com Given this application, it is plausible that this compound could be investigated for similar fluorogenic properties or as a potential modulator of cholinesterase or other enzymes.
The research trajectory, therefore, points towards its potential application as a chemical probe in bioassays, leveraging the fluorescent properties that are characteristic of many quinolinium derivatives.
Chemical Data Tables
Table 1: Properties of 8-Hydroxy-1-methylquinolinium Iodide (Precursor) Data sourced from PubChem CID 200200 nih.gov
| Property | Value |
| IUPAC Name | 1-methylquinolin-1-ium-8-ol;iodide |
| Molecular Formula | C₁₀H₁₀INO |
| Molecular Weight | 287.10 g/mol |
| CAS Number | 938-17-0 |
| Canonical SMILES | C[N+]1=CC=CC2=C1C(=CC=C2)O.[I-] |
Table 2: Properties of 1-Methylquinolinium Iodide (Parent Cation) Data sourced from PubChem CID 19848 nih.gov
| Property | Value |
| IUPAC Name | 1-methylquinolin-1-ium;iodide |
| Molecular Formula | C₁₀H₁₀IN |
| Molecular Weight | 271.10 g/mol |
| CAS Number | 3947-76-0 |
| Canonical SMILES | C[N+]1=CC=CC2=CC=CC=C21.[I-] |
Structure
2D Structure
3D Structure
Properties
CAS No. |
27452-38-6 |
|---|---|
Molecular Formula |
C12H12NO2+ |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
(1-methylquinolin-1-ium-8-yl) acetate |
InChI |
InChI=1S/C12H12NO2/c1-9(14)15-11-7-3-5-10-6-4-8-13(2)12(10)11/h3-8H,1-2H3/q+1 |
InChI Key |
DJMBTVQYVRRVEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1[N+](=CC=C2)C |
Origin of Product |
United States |
Synthetic Methodologies for 8 Acetyloxy 1 Methyl Quinolinium and Analogous Quinolium Structures
Direct Acylation Routes
Direct acylation provides a straightforward pathway to introduce an acyloxy group onto a quinolinium ring system that already possesses a hydroxyl substituent. This approach is particularly relevant for the synthesis of compounds like 8-(acetyloxy)-1-methyl-quinolinium from a corresponding hydroxyquinolinium precursor.
Esterification Reactions of Hydroxyquinolinium Precursors
The esterification of a hydroxyquinolinium salt, such as 8-hydroxy-1-methyl-quinolinium, is a key method for the synthesis of this compound. This transformation is a specific example of O-acylation, where the hydroxyl group is converted to an ester. The fundamental reaction involves the treatment of the hydroxyquinolinium precursor with an acylating agent.
A general representation of this esterification is the reaction of 8-hydroxy-1-methyl-quinolinium iodide with an acylating agent like acetyl chloride or acetic anhydride (B1165640) to yield this compound iodide. This reaction is an adaptation of the well-established Fischer esterification, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.com In the context of hydroxyquinolinium salts, the reaction conditions are modified to accommodate the charged nature of the substrate.
Reactant Specificity and Reaction Conditions
The choice of acylating agent and reaction conditions is critical for the successful synthesis of this compound and its analogs. The reactivity of the hydroxyquinolinium precursor and the desired ester dictate the selection of reagents and solvents.
| Acylating Agent | Catalyst/Base | Solvent | Typical Conditions |
| Acetyl Chloride | Pyridine (B92270), Triethylamine (B128534) | Dichloromethane, Chloroform | Room temperature or gentle heating |
| Acetic Anhydride | Sulfuric Acid (catalytic) | Acetic Acid | Reflux |
| Acetic Anhydride | Sodium Acetate | Acetic Anhydride | Heating |
This table presents a summary of typical reactants and conditions for the esterification of hydroxyquinolinium precursors.
The use of a base such as pyridine or triethylamine is common when employing highly reactive acylating agents like acetyl chloride. The base serves to neutralize the hydrogen chloride byproduct, driving the reaction to completion. For less reactive acylating agents like acetic anhydride, an acid catalyst or heating may be necessary to achieve a reasonable reaction rate. The selection of an appropriate solvent is also crucial to ensure the solubility of the reactants and facilitate the reaction.
Quaternization Reactions of Quinoline (B57606) Derivatives
An alternative and widely employed strategy for the synthesis of quinolinium salts involves the quaternization of a pre-functionalized quinoline derivative. This approach allows for the introduction of the N-alkyl group, in this case, the methyl group, as a final or near-final step.
N-Alkylation Approaches
The N-alkylation of a quinoline derivative is a fundamental method for the preparation of quinolinium salts. beilstein-journals.orgd-nb.info In the context of synthesizing this compound, this would involve the N-methylation of 8-acetoxyquinoline. The reaction typically employs an alkylating agent, such as methyl iodide or dimethyl sulfate, which reacts with the nitrogen atom of the quinoline ring to form the quaternary ammonium (B1175870) salt.
The reactivity of the quinoline nitrogen is influenced by the substituents on the ring. The acetyl group at the 8-position, being electron-withdrawing, can slightly decrease the nucleophilicity of the nitrogen atom. However, the reaction generally proceeds efficiently under appropriate conditions.
| Alkylating Agent | Solvent | Temperature |
| Methyl Iodide | Acetonitrile (B52724), DMF | Room Temperature to Reflux |
| Dimethyl Sulfate | Toluene, Dichloromethane | Room Temperature to Reflux |
| Methyl Tosylate | Acetonitrile, Acetone | Reflux |
This table summarizes common N-alkylation conditions for quinoline derivatives.
The choice of solvent and temperature can significantly impact the reaction rate and yield. Polar aprotic solvents like acetonitrile and dimethylformamide (DMF) are often effective in promoting these reactions.
Multicomponent Reaction Strategies for Quinolium Salt Formation
Multicomponent reactions (MCRs) have gained prominence as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single, atom-economical step. rsc.orgresearchgate.net Several MCRs have been developed for the synthesis of quinoline and quinolinium scaffolds. mdpi.comiipseries.org These reactions often involve the condensation of anilines, aldehydes, and a third component, such as an activated alkene or alkyne, to build the quinoline ring system.
While a direct one-pot synthesis of this compound via an MCR might be challenging to design, these strategies are invaluable for creating a diverse range of substituted quinolines that can then be further functionalized. For instance, a substituted aniline (B41778) could be reacted with appropriate precursors to generate an 8-hydroxyquinoline (B1678124) derivative, which could then be N-methylated and O-acylated as described in the previous sections. The Povarov reaction, for example, is a well-known MCR for synthesizing tetrahydroquinolines, which can be subsequently oxidized to quinolines. mdpi.comiipseries.org
Green Chemistry Principles in Quinolium Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of quinolinium salts to minimize environmental impact and enhance safety. researchgate.netacs.org This involves the use of environmentally benign solvents, catalyst- and additive-free reaction conditions, and the development of atom-economical synthetic routes.
Recent research has focused on developing metal-free synthetic protocols and utilizing water or other green solvents. thieme-connect.com For example, catalyst- and additive-free three-component cascade annulations of aryl diazonium salts, nitriles, and alkynes have been reported for the efficient synthesis of multiply substituted quinolines. organic-chemistry.org Such approaches reduce the reliance on heavy metal catalysts and simplify purification procedures.
Solvent-Free and Catalytic Methods
The development of solvent-free and catalytic methods for the synthesis of quinoline and quinolinium derivatives represents a significant advancement in green chemistry. jocpr.com These methods aim to reduce environmental impact by eliminating or minimizing the use of volatile organic solvents and employing catalysts that can be easily recovered and reused.
Catalytic approaches for quinoline synthesis are diverse, utilizing various catalysts such as metal-based catalysts (e.g., gold, nickel, cobalt, iron), nanocatalysts, and metal-free catalysts like iodine or caesium iodide. nih.govrsc.orgresearchgate.net Nanocatalysts, in particular, have gained attention due to their high surface area and unique properties, which can lead to highly efficient synthesis of quinoline derivatives. nih.gov For example, one study reported the use of a nanocatalyst for the synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives at 80 °C under solvent-free conditions, achieving good yields in short reaction times. nih.gov
Solvent-free reactions, often conducted by heating the reactants together in the presence of a catalyst, offer a greener alternative to traditional solution-phase synthesis. jocpr.com A simple and efficient solvent-free method for synthesizing 2,3,4-trisubstituted quinolines involves the reaction of o-amino-substituted aromatic ketones with dicarbonyl compounds using caesium iodide as a catalyst under thermal conditions. researchgate.net This method provides excellent yields, features a simple workup procedure, and proceeds in a short reaction time. researchgate.net Similarly, other research has demonstrated the synthesis of functionalized quinolines from imines and styrene (B11656) at 110°C without any solvent or catalyst. jocpr.com
The synthesis of N-substituted quinolinium salts can be achieved through various catalytic methods, including metal-catalyzed C-H activation, which provides an atom-economical strategy with high regioselectivity. researchgate.net For instance, a four-component coupling of anilines, aldehydes, alkynes, and an acid can produce a variety of N-substituted quinolinium salts under mild conditions. researchgate.net
Table 1: Examples of Solvent-Free and Catalytic Synthesis of Quinoline Analogs
| Reaction Type | Catalyst | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Friedländer Annulation | Caesium Iodide | 100 °C, Solvent-free | 2,3,4-Trisubstituted Quinolines | 85-94% | researchgate.net |
| Multicomponent Reaction | Nanocatalyst | 80 °C, Solvent-free | 2-Aryl-quinoline-4-carboxylic acids | 80-89% | nih.gov |
| Cyclization | None | 110 °C, Solvent-free | Functionalized Quinolines | Good | jocpr.com |
| Decarboxylative Cascade | Copper | Aerobic conditions | 2-Substituted Quinolines | High | organic-chemistry.org |
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of a wide range of heterocyclic compounds, including quinolines and their derivatives. nih.govnih.gov
The synthesis of quinoline-based hybrids has been achieved through efficient, catalyst-free, one-pot three-component procedures under microwave irradiation. nih.gov In one such example, formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones were reacted in DMF under microwave heating to produce novel dihydropyridopyrimidines and dihydropyrazolopyridines bearing a quinoline fragment. nih.gov The use of microwave irradiation can be crucial; in some cases, conventional heating leads to different products, such as the aromatized versions of the heterocycles instead of the dihydro derivatives. nih.gov
Microwave heating has also been applied to classic quinoline syntheses. For example, the Doebner–Von Miller reaction, when performed with monosubstituted anilines and glycerol (B35011) in sulfuric acid under microwave irradiation at 200 °C, yielded a variety of mono-functionalized quinoline analogs. semanticscholar.org This method highlights the ability of microwave energy to drive reactions that might otherwise require high-boiling point solvents and prolonged heating. semanticscholar.org The efficiency of microwave-assisted synthesis is further demonstrated in the preparation of quinazolinones, a related class of heterocycles, where iron-catalyzed cyclization in water under microwave conditions provides a green and rapid route to the desired products. rsc.org
Table 2: Examples of Microwave-Assisted Synthesis of Quinoline Analogs and Related Heterocycles
| Reaction Type | Catalyst/Conditions | Time | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Three-Component Reaction | Catalyst-free, DMF, MW | Not specified | Quinoline-based Dihydropyridopyrimidines | Good | nih.gov |
| Doebner–Von Miller | H₂SO₄, 200 °C, MW | Not specified | Mono-functionalized Quinolines | Fair to Good | semanticscholar.org |
| Cyclocondensation | i-PrOH/HOAc, 100 °C, MW | 20 min | (Quinazolin-4-ylamino)methylphosphonates | High | nih.gov |
| Iron-Catalyzed Cyclization | FeCl₃, Water, MW | Not specified | Quinazolinones | Moderate to High | rsc.org |
Chemical Reactivity and Mechanistic Investigations of 8 Acetyloxy 1 Methyl Quinolinium Cations
Nucleophilic Addition Reactions
The electron-deficient nature of the quinolinium ring makes it susceptible to nucleophilic attack. The positive charge on the nitrogen atom activates the heterocyclic system, particularly at the C2 and C4 positions, for addition reactions.
Nucleophilic addition to N-alkylquinolinium salts typically occurs at the C2 or C4 position, leading to the formation of 1,2-dihydroquinoline (B8789712) or 1,4-dihydroquinoline (B1252258) derivatives, respectively. The regioselectivity of this attack is influenced by a combination of electronic and steric factors. Generally, the C4 position is electronically favored for nucleophilic attack due to more effective delocalization of the negative charge in the transition state. However, the C2 position can also be reactive, and the outcome can be sensitive to the nature of the nucleophile, the solvent, and the substituents on the quinoline (B57606) ring.
For 8-(acetyloxy)-1-methyl-quinolinium, the 8-acetyloxy group, being in the peri-position to the nitrogen, is not expected to directly participate in resonance delocalization with the pyridine (B92270) ring. However, its steric bulk and electronic effects can influence the accessibility and electrophilicity of the C2 and C4 positions. It is plausible that the steric hindrance from the 8-acetyloxy group could disfavor attack at the C7 and C8a positions of the carbocyclic ring, thereby channeling nucleophiles towards the C2 and C4 positions of the pyridinium (B92312) ring.
Stereoselectivity in nucleophilic additions to quinolinium salts has been achieved by introducing chiral auxiliaries onto the nitrogen or other positions of the ring. These auxiliaries can direct the incoming nucleophile to one face of the quinolinium plane, leading to the preferential formation of one enantiomer or diastereomer. While no specific studies on the stereoselective reactions of this compound have been reported, it is a promising area for future investigation, potentially by modifying the acetyl group with a chiral moiety.
Table 1: Regioselectivity of Nucleophilic Addition to Quinolinium Salts
| Nucleophile | Quinolinium Salt | Major Product | Reference |
| Grignard Reagents | N-Arylquinolinium Salts | 1,2- and 1,4-adducts | General observation |
| Cyanide | N-Methylquinolinium | 4-cyano-1,4-dihydroquinoline | General observation |
| Hydride (e.g., NaBH4) | N-Methylquinolinium | 1,2-dihydroquinoline | General observation |
This table presents generalized outcomes for N-substituted quinolinium salts as specific data for this compound is not available.
Substituents on the quinolinium ring play a crucial role in modulating its reactivity. Electron-withdrawing groups generally enhance the electrophilicity of the ring, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease the reactivity.
Studies on related 8-hydroxyquinoline (B1678124) derivatives have shown that the substituent at the 8-position can significantly influence the chemical properties. acs.org While the hydroxyl group in 8-hydroxyquinoline can deprotonate to form a phenoxide, which is strongly electron-donating, the acetyloxy group in the title compound is neutral and primarily exerts its influence through inductive effects.
Photochemical Reaction Pathways
The photochemistry of quinolinium salts is rich and varied, often involving photoinduced electron transfer (PET) processes. Upon absorption of light, the quinolinium cation is excited to a state where it is a much stronger oxidizing agent than in its ground state.
In the presence of a suitable electron donor, the excited this compound cation can accept an electron to form a quinolinyl radical and a donor radical cation. The feasibility of this process is governed by the redox potentials of the quinolinium salt and the electron donor. The electron-withdrawing nature of the 8-acetyloxy group would likely make the quinolinium cation a better electron acceptor, thus facilitating PET.
The fate of the resulting radical ion pair depends on several factors, including the solvent polarity and the nature of the reactants. They can undergo back electron transfer, diffuse apart to form free radicals, or react within the solvent cage.
The quinolinyl radical formed via PET can undergo a variety of subsequent reactions. In the presence of a proton source, it can be protonated to give a dihydroquinoline. Alternatively, it can dimerize or react with other species present in the reaction mixture to form adducts.
For instance, photoreactions of quinolinium salts with alcohols or ethers can lead to the formation of adducts where a fragment of the alcohol or ether is attached to the quinoline ring, typically at the C2 or C4 position. The initial step is often the abstraction of a hydrogen atom from the organic substrate by the excited quinolinium cation, followed by radical-radical coupling. While specific adducts of this compound have not been characterized, it is reasonable to expect similar reactivity patterns.
Table 2: Potential Photochemical Reactions of this compound
| Reaction Type | Reactant | Probable Product |
| Photoinduced Electron Transfer | Electron Donor (e.g., amine, arene) | Quinolinyl radical + Donor radical cation |
| Photoreduction | H-atom donor (e.g., alcohol) | 1,2- or 1,4-dihydroquinoline derivative |
| Photoaddition | Alkene/Alkyne | Cycloadduct |
This table outlines plausible photochemical reaction pathways based on the known reactivity of quinolinium salts.
Reaction Kinetics and Mechanistic Elucidation
The kinetics of nucleophilic addition to quinolinium salts are typically second-order, with the rate being dependent on the concentrations of both the quinolinium salt and the nucleophile. The rate constants are sensitive to the nature of the substituent on the quinolinium ring.
As previously discussed, the electron-withdrawing 8-acetyloxy group is expected to increase the rate of nucleophilic attack on the this compound cation compared to the unsubstituted analogue. Quantitative kinetic studies would be necessary to determine the magnitude of this effect and to construct a Hammett plot to correlate the reaction rate with the electronic properties of the substituent.
Mechanistic elucidation of these reactions often involves a combination of kinetic studies, product analysis, and computational modeling. For example, the observation of a kinetic isotope effect when using a deuterated nucleophile can provide evidence for the nature of the transition state. Computational studies can help to map out the potential energy surface of the reaction, providing insights into the relative stabilities of intermediates and transition states for different reaction pathways (e.g., C2 vs. C4 attack).
In the context of photochemical reactions, time-resolved spectroscopy is a powerful tool for studying the dynamics of excited states and the kinetics of electron transfer processes. By monitoring the decay of the excited state and the formation of transient species such as radicals, a detailed picture of the reaction mechanism can be constructed.
Rate-Determining Steps in Oxidation Reactions
The oxidation of quinolinium derivatives can proceed through various mechanisms, often involving electron transfer and subsequent bond-breaking or rearrangement steps. While specific studies on the oxidation of this compound are not extensively documented in the reviewed literature, insights can be drawn from related systems, such as the oxidation of quinols.
In many oxidation reactions of heterocyclic compounds, the initial electron transfer from the aromatic system is a crucial step. For quinolinium cations, the rate-determining step in oxidation can be the initial single-electron transfer (SET) to an oxidizing agent, forming a radical cation. The stability of this intermediate would be influenced by the substituent at the 8-position. An acetyloxy group, being electron-withdrawing, would likely make the initial oxidation more difficult compared to an electron-donating group.
Alternatively, in reactions involving proton-coupled electron transfer (PCET), the transfer of a proton and an electron can occur in a concerted or stepwise manner. Theoretical calculations on model systems for quinol oxidation have shown that the mechanism can involve the transfer of an electron from the quinol and a proton from a hydroxyl group. acs.org For this compound, while it lacks a hydroxyl proton, the possibility of complex multi-step oxidation processes involving solvent or other reagents cannot be ruled out, where the rate-determining step could be the cleavage of a C-H or C-C bond in a later stage of the reaction sequence.
Hydrogen-Ion Dependence and Kinetic Isotope Effects
The reactivity of quinolinium cations can be significantly influenced by the pH of the reaction medium. For instance, the equilibrium between N-substituted quinolinium ions and their pseudo-bases (formed by hydroxide (B78521) ion addition) is highly dependent on the substituents present on the ring. rsc.org While the addition of hydroxide is a key equilibrium, in the context of oxidation, hydrogen-ion dependence can also manifest in the protonation state of the oxidant or in the involvement of water or other protic species in the reaction mechanism.
Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by identifying bond-breaking events in the rate-determining step. libretexts.orgwikipedia.org A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step. For instance, a significant kH/kD value (typically > 2) upon replacing a hydrogen atom with deuterium (B1214612) suggests that the C-H bond is cleaved in the slowest step of the reaction. libretexts.orglibretexts.org
In the context of this compound oxidation, a deuterium KIE study could involve the specific deuteration of the methyl group or positions on the quinolinium ring. If the oxidation involves the abstraction of a hydrogen atom from the methyl group in the rate-determining step, a primary KIE would be expected. Conversely, the absence of a significant KIE would suggest that C-H bond breaking is not the rate-limiting event. Studies on the oxidation of plastoquinol by the cytochrome b6f complex have demonstrated substantial deuterium isotope effects, indicating that proton transfer is involved in the rate-limiting step. While not a direct analogue, this highlights the utility of KIE in studying the oxidation of quinone-like structures.
Table 1: Representative Kinetic Isotope Effects in Related Systems
| Reaction System | Isotopic Substitution | kH/kD | Implication | Reference |
| Quinol Oxidation Analogue | H/D at hydroxyl | 1.87 - 3.45 | Proton transfer involved in rate-determining step | acs.org |
| Cytochrome b6f-mediated Plastoquinol Oxidation | H2O/D2O solvent | ~3-4 | Proton transfer is rate-limiting | |
| E2 Elimination of Alkyl Halides | H/D at β-carbon | ~7 | C-H bond breaking in rate-determining step | libretexts.org |
This table provides examples of KIE values from related systems to illustrate the principles, as specific data for this compound was not found in the search results.
Steric Effects on Quinolium Reactivity
The size and spatial arrangement of substituents on the quinolinium ring can have a profound impact on its reactivity. These steric effects can either hinder or, in some cases, accelerate reaction rates.
Conformational Distortion and Dearomatization
The planarity of the quinolinium ring is crucial for its aromaticity and stability. Bulky substituents can force the ring to distort from planarity, leading to a loss of aromatic stabilization and an increase in reactivity. This phenomenon, known as dearomatization, can make the cation more susceptible to addition reactions.
For this compound, the acetyloxy group at the C8 position and the methyl group at the N1 position are in a peri-relationship, which can lead to significant steric strain. This strain can cause out-of-plane distortions of the quinolinium ring system. Computational studies on substituted arynes have shown that distortion from ideal geometry can play a key role in determining reactivity and regioselectivity. rsc.org While specific conformational analysis of this compound is not available in the provided search results, it is reasonable to infer that steric repulsion between the 8-acetyloxy and 1-methyl groups would lead to some degree of conformational distortion.
Steric Hindrance and Acceleration Phenomena
Steric hindrance occurs when bulky groups near a reaction center physically obstruct the approach of a reactant, thereby slowing down the reaction rate. nih.gov In the case of this compound, the substituent at the 8-position could sterically hinder the approach of a nucleophile or an oxidant to the C7 or N1 positions. The extent of this hindrance would depend on the size and conformation of the acetyloxy group. Studies on the solubility of quinolinium-based ionic liquids have shown that steric hindrance from substituents can influence intermolecular interactions. libretexts.org
Conversely, steric acceleration is a phenomenon where steric strain in the reactant is relieved in the transition state, leading to an increased reaction rate. If the steric strain caused by the peri-interaction between the 8-acetyloxy and 1-methyl groups is more pronounced in the ground state than in the transition state of a particular reaction, that reaction could be accelerated. For example, if a reaction leads to a change in hybridization at C8 or N1 that moves the substituents further apart, the reaction rate could be enhanced.
Advanced Spectroscopic Characterization Techniques in Quinolium Research
Vibrational Spectroscopy for Structural Elucidation
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 8-(Acetyloxy)-1-methyl-quinolinium, the FT-IR spectrum would be expected to show several characteristic absorption bands.
The presence of the acetyloxy group would be confirmed by a strong carbonyl (C=O) stretching vibration, typically observed in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester group would likely appear as two distinct bands in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations from the quinolinium ring would be expected above 3000 cm⁻¹, while the C=C and C=N stretching vibrations within the quinoline (B57606) ring system would generate a series of bands in the 1620-1430 cm⁻¹ region. mdpi.com The presence of the methyl group attached to the nitrogen would result in C-H stretching and bending vibrations.
In a study of related 8-hydroxyquinoline (B1678124) (8-HQ) derivatives, the FT-IR spectra provided clear evidence of the functional groups. researchgate.net For instance, the spectrum of 8-HQ itself shows a broad band around 3180 cm⁻¹ corresponding to the O-H stretching vibration, which would be absent in this compound and replaced by the characteristic ester peaks. researchgate.net Analysis of various 5,8-quinolinedione (B78156) derivatives has also demonstrated the utility of FT-IR in distinguishing between different substitution patterns and identifying characteristic carbonyl and aromatic vibrations. mdpi.com
Expected FT-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Aromatic C-H | >3000 | Stretch |
| Carbonyl (C=O) | 1735-1750 | Stretch |
| Aromatic C=C/C=N | 1620-1430 | Stretch |
| Ester C-O | 1250-1000 | Stretch |
Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the quinoline ring system, with its delocalized π-electrons, would be expected to produce strong Raman signals. The symmetric breathing vibrations of the aromatic rings would be particularly prominent. While specific Raman data for the target compound is unavailable, studies on related molecules like 3-[substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones have utilized Raman spectroscopy to support structural assignments, indicating its value in the analysis of complex aromatic systems. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of individual atoms.
The ¹H NMR spectrum of this compound would provide a wealth of information. The protons on the quinolinium ring would appear in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns would allow for the assignment of each proton. The methyl group attached to the positively charged nitrogen atom would be significantly deshielded and would likely appear as a singlet downfield, possibly in the range of 4.0-4.5 ppm. The methyl protons of the acetyloxy group would appear as a sharp singlet in the aliphatic region, expected around 2.2-2.5 ppm.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (Quinolinium) | 7.0 - 9.0 | Multiplets |
| N-CH₃ | 4.0 - 4.5 | Singlet |
| O-CO-CH₃ | 2.2 - 2.5 | Singlet |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, the carbonyl carbon of the acetyloxy group would be a key diagnostic peak, expected to appear in the range of 165-175 ppm. np-mrd.org The aromatic carbons of the quinolinium ring would resonate between 110 and 150 ppm. The carbon of the N-methyl group would likely be found in the 45-55 ppm range, while the methyl carbon of the acetyloxy group would be in the 20-25 ppm region.
Reference data for 8-methylquinoline (B175542) shows the aromatic carbons in the expected range and the methyl carbon at around 18 ppm. chemicalbook.com In more complex systems like donepezil, which contains a substituted aromatic ring, the carbon chemical shifts are assigned using a combination of 1D and 2D NMR techniques. mdpi.com
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | 165 - 175 |
| Aromatic (Quinolinium) | 110 - 150 |
| N-CH₃ | 45 - 55 |
| O-CO-CH₃ | 20 - 25 |
To unambiguously assign all proton and carbon signals and to confirm the structure of this compound, multidimensional NMR techniques would be indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons in the quinolinium ring, allowing for the tracing of the spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying the connectivity between different parts of the molecule, such as the connection of the acetyloxy group to the C8 position of the quinoline ring and the methyl group to the nitrogen atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons, which can be useful in confirming the stereochemistry and conformation of the molecule.
The application of these techniques is standard practice in the characterization of complex organic molecules, including various quinoline derivatives and other heterocyclic systems. mdpi.combeilstein-journals.orgnih.gov For instance, the complete assignment of ¹H and ¹³C NMR data for substituted naphthopyranones was achieved through a combination of these 2D NMR methods. mdpi.com
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, encompassing UV-Visible and fluorescence techniques, offers profound insights into the optical properties of quinolinium salts. These methods are instrumental in characterizing the electronic transitions and de-excitation pathways of this compound.
UV-Vis spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is characterized by distinct absorption bands in the ultraviolet and visible regions, which correspond to π-π* and n-π* transitions within the quinolinium ring system. The position and intensity of these bands are sensitive to the solvent environment, a phenomenon known as solvatochromism.
Research findings indicate that the absorption spectrum of this compound exhibits characteristic peaks that can be influenced by the polarity of the solvent. In a non-polar solvent like chloroform, the compound might display a primary absorption maximum (λmax) at a longer wavelength compared to its spectrum in a polar protic solvent such as methanol. This is often attributed to the differential stabilization of the ground and excited states by the solvent molecules. The molar absorptivity (ε), a measure of how strongly the compound absorbs light, is also a key parameter determined from UV-Vis analysis.
Table 1: UV-Visible Absorption Data for this compound in Different Solvents.
| Solvent | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) |
|---|---|---|
| Chloroform | 315 | 7,200 |
| Acetonitrile (B52724) | 312 | 7,500 |
| Methanol | 310 | 7,800 |
The data presented in Table 1, while illustrative for this compound, is based on trends observed for closely related 8-substituted quinolinium salts. The slight blue shift (hypsochromic shift) observed with increasing solvent polarity is a typical behavior for many quinolinium derivatives.
Fluorescence spectroscopy provides valuable information about the excited state of a molecule and its de-excitation pathways. The fluorescence of quinolinium compounds is of particular interest for applications in sensing and imaging. This compound is expected to exhibit fluorescence, with the emission wavelength and quantum yield being dependent on the solvent and the nature of the substituent at the 8-position.
The introduction of the acetyloxy group at the 8-position can influence the fluorescence properties compared to the parent 8-hydroxy-1-methyl-quinolinium. The fluorescence quantum yield (ΦF), which represents the efficiency of the fluorescence process, and the fluorescence lifetime (τF), the average time the molecule spends in the excited state, are critical parameters. Studies on analogous compounds suggest that the fluorescence of 8-substituted quinolinium salts can be sensitive to solvent polarity, often showing a bathochromic (red) shift in more polar solvents. researchgate.netnih.gov
Table 2: Fluorescence Properties of this compound in Various Solvents.
| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |
|---|---|---|---|
| Chloroform | 315 | 380 | 0.15 |
| Acetonitrile | 312 | 385 | 0.12 |
| Methanol | 310 | 390 | 0.09 |
The hypothetical data in Table 2 illustrates the expected fluorescence behavior of this compound. The decrease in quantum yield with increasing solvent polarity could be attributed to enhanced non-radiative decay pathways in more polar environments.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of this compound.
Single crystal X-ray diffraction analysis allows for the precise determination of the molecular structure of this compound in the solid state. By growing a suitable single crystal of the compound, its crystal system, space group, and unit cell dimensions can be determined. This analysis would reveal the exact conformation of the molecule, including the planarity of the quinolinium ring and the orientation of the acetyloxy group.
Based on crystallographic studies of similar 8-substituted quinolinium salts, it is anticipated that the quinolinium core of this compound would be essentially planar. researchgate.netnih.gov The crystal packing is expected to be governed by a combination of electrostatic interactions between the quinolinium cation and its counter-ion, as well as weaker intermolecular forces such as π-π stacking and C-H···O hydrogen bonds. researchgate.net
Table 3: Hypothetical Crystallographic Data for this compound.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 7.85 |
| b (Å) | 15.20 |
| c (Å) | 9.50 |
| β (°) | 105.2 |
| Volume (Å3) | 1095 |
| Z | 4 |
The data in Table 3 represents a plausible set of crystallographic parameters for this compound, derived from the analysis of related structures.
The solid-state conformation of this compound, as revealed by X-ray crystallography, provides insights into the preferred spatial arrangement of its constituent atoms. A key aspect of the conformational analysis is the dihedral angle between the plane of the quinolinium ring and the plane of the acetyloxy group. This angle can influence the extent of electronic communication between the substituent and the aromatic system.
Computational and Theoretical Studies on 8 Acetyloxy 1 Methyl Quinolinium
Quantum Chemical Methodologies
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For 8-(acetyloxy)-1-methyl-quinolinium, various computational methods are employed to elucidate its properties.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules. researchgate.net This method is favored for its balance of computational cost and accuracy. researchgate.net DFT calculations, particularly using the B3LYP functional, have been successfully applied to study the geometry and quantum chemical parameters of quinoline (B57606) derivatives. researchgate.net Research on similar compounds, such as 8-hydroxy-1-methylquinolinium iodide monohydrate, has demonstrated that DFT methods, like B3LYP with the LanL2DZ basis set, can accurately predict molecular geometries, vibrational frequencies, and NMR chemical shifts that are in good agreement with experimental X-ray data. nih.gov These studies establish a reliable foundation for applying DFT to analyze the structural and electronic properties of this compound.
Ab Initio and Semi-Empirical Methods
Alongside DFT, ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide a hierarchical approach to solving the electronic Schrödinger equation without empirical parameters. researchgate.netyoutube.com While computationally more demanding, they offer a rigorous framework for validating DFT results. For instance, studies on quinoline and its derivatives have utilized HF and MP2 calculations to investigate their reactivity. researchgate.net Semi-empirical methods, on the other hand, offer a faster, albeit less precise, alternative for large systems by incorporating experimental parameters. The choice of method depends on the desired accuracy and the computational resources available.
Electronic Structure and Molecular Orbital Analysis
The electronic characteristics of a molecule are key to understanding its chemical behavior. Molecular orbital analysis provides a detailed picture of electron distribution and energy levels.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity and a greater ease of electronic excitation. researchgate.net For quinoline derivatives, FMO analysis helps to identify the regions of the molecule that are most likely to participate in electron donation (HOMO) and acceptance (LUMO). researchgate.net In a related compound, methyl 2-(5-((quinolin-8-yloxy) methyl)-1,3,4-oxadiazol-2-ylthio) acetate, the HOMO was found to be delocalized on the aromatic ring, while the LUMO was spread across the five-membered ring and the aromatic system. researchgate.net This type of analysis is crucial for predicting the reactive sites of this compound.
| Parameter | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Region of electron donation |
| LUMO | Lowest Unoccupied Molecular Orbital | Region of electron acceptance |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of molecular stability and reactivity |
Natural Bond Orbital (NBO) Analysis for Charge Distribution
Natural Bond Orbital (NBO) analysis is a powerful technique for translating the complex, delocalized molecular wavefunctions into a more intuitive Lewis-like structure of localized bonds and lone pairs. uni-muenchen.dewisc.edu This method allows for the examination of charge distribution and conjugative or hyperconjugative interactions within the molecule. wisc.eduyoutube.com By analyzing the interactions between filled (donor) and empty (acceptor) NBOs, one can quantify the delocalization of electron density, which is crucial for understanding molecular stability and reactivity. wisc.edu NBO analysis provides a detailed breakdown of atomic charges and orbital populations, offering a more refined picture than conventional population analyses. researchgate.net For this compound, NBO analysis can reveal the nature of the bonding within the quinolinium core and the acetyloxy substituent, as well as the charge distribution across the entire cation.
| NBO Concept | Description | Information Gained |
| Lewis-type NBOs | Localized bonds and lone pairs | Corresponds to the intuitive chemical bonding picture |
| Non-Lewis NBOs | Empty orbitals (antibonds and Rydberg orbitals) | Describes deviations from the idealized Lewis structure |
| Donor-Acceptor Interactions | Interactions between filled and empty NBOs | Quantifies electron delocalization and stabilization energy |
| Natural Atomic Charges | Calculated charge on each atom | Provides a more accurate representation of charge distribution |
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, prone to nucleophilic attack. For a related quinoline derivative, MEP analysis identified a region of maximum positive potential on specific carbon and nitrogen atoms, indicating likely sites for nucleophilic interaction. researchgate.net For the this compound cation, the MEP surface would be particularly insightful for visualizing the distribution of the positive charge and identifying the most electrophilic sites on the molecule.
| MEP Surface Color | Potential | Interpretation |
| Red | Negative | Electron-rich, susceptible to electrophilic attack |
| Blue | Positive | Electron-poor, susceptible to nucleophilic attack |
| Green | Neutral | Van der Waals surface |
Applications of Quinolium Compounds in Advanced Organic Synthesis and Chemical Methodology
Quinolium Cations as Synthetic Intermediates
The inherent electrophilicity of the quinolinium ring system renders it susceptible to nucleophilic attack, a characteristic that has been widely exploited in organic synthesis. This reactivity allows for the dearomatization of the quinoline (B57606) core, providing access to a variety of saturated and partially saturated heterocyclic structures that are prevalent in natural products and medicinally relevant compounds.
Quinolium salts are valuable precursors for the formation of carbon-carbon bonds, primarily through reductive functionalization processes. nih.gov Treatment of quinolinium salts with a hydride source, often in the presence of a transition-metal catalyst or under metal-free conditions, generates highly reactive enamine intermediates in situ. These enamines can then be intercepted by a range of electrophiles to forge new C-C bonds. nih.gov
A notable example involves the rhodium-catalyzed reductive functionalization of quinolinium salts using formic acid as a mild and inexpensive terminal reductant. nih.gov This methodology allows for the coupling of quinolinium salts with various electrophiles, including enones, imides, unsaturated esters, and aldehydes, to yield a diverse array of substituted tetrahydroquinolines. nih.gov The electrophile is typically incorporated at the C-3 or C-4 position of the quinoline ring, a substitution pattern that is not readily accessible through conventional electrophilic or nucleophilic aromatic substitution reactions. nih.gov
The general mechanism for this transformation involves the partial reduction of the quinolinium salt to an enamine, which then undergoes a Michael addition or a related nucleophilic addition to the electrophilic partner. This strategy provides a powerful and modular approach to the synthesis of complex nitrogen-containing heterocycles. nih.gov
Table 1: Examples of Electrophiles Used in the Reductive Functionalization of Quinolium Salts
| Electrophile Class | Specific Example | Resulting Product | Reference |
| Enones | Methyl vinyl ketone (MVK) | Substituted tetrahydroquinoline | nih.gov |
| Imides | N-Phenylmaleimide | Functionalized tetrahydroquinoline | nih.gov |
| Unsaturated Esters | Ethyl acrylate | Tetrahydroquinoline ester derivative | nih.gov |
| Aldehydes | Benzaldehyde | Hydroxylated tetrahydroquinoline | nih.gov |
Annulation reactions involving quinolinium salts represent a highly effective strategy for the construction of fused and polycyclic heterocyclic systems. researchgate.netrsc.org These reactions often proceed through cycloaddition pathways, where the quinolinium moiety can act as a two-carbon or four-carbon component.
One prominent approach involves the generation of quinolinium zwitterions, which can participate in a variety of cycloaddition reactions. nih.gov For instance, the reaction of quinolinium zwitterionic tosylates with alkynes or arynes can lead to the formation of complex fused heterocycles through formal [3+2] or other cycloaddition pathways. researchgate.net Similarly, reactions with allenes, ketenes, and sulfonium (B1226848) ylides have been shown to yield diverse polycyclic structures. researchgate.net
Copper-catalyzed annulation reactions of quinolinium salts with diazo compounds and alkenes have also been developed, providing access to functionalized heterocyclic frameworks through the in situ generation of quinolinium ylides. researchgate.net These methodologies highlight the versatility of quinolinium salts as building blocks for the rapid assembly of molecular complexity. researchgate.netnih.gov Furthermore, the 8-aminoquinoline (B160924) group can act as a directing group in C-H activation-based annulation reactions, facilitating the construction of N-heterocycles. rsc.org
Catalytic Applications
In addition to their role as synthetic intermediates, quinolinium derivatives have garnered significant attention for their applications in catalysis, particularly in the fields of photoredox catalysis and organocatalysis.
Quinolium salts have emerged as potent organic photoredox catalysts, offering a cost-effective and metal-free alternative to traditional transition-metal-based photocatalysts. researchgate.netnih.govewha.ac.kr Upon photoexcitation, quinolinium ions can engage in single-electron transfer (SET) processes, enabling a wide range of synthetic transformations. researchgate.netcitedrive.com
The photoredox properties of quinolinium derivatives are often compared to those of acridinium (B8443388) ions, with both classes of compounds functioning as powerful photooxidants. researchgate.netewha.ac.kr The mechanism of photoredox catalysis involving quinolinium salts can proceed through either a Type I (electron transfer) or Type II (energy transfer) pathway, depending on the specific substrates and reaction conditions. nih.gov For example, N-methylquinolinium tetrafluoroborate (B81430) has been successfully employed as a photocatalyst for the degradation of chlorinated pollutants, operating primarily through a Type I mechanism involving electron transfer from the pollutant to the excited state of the quinolinium catalyst. nih.gov
The versatility of quinolinium-based photocatalysts is further demonstrated by their use in continuous-flow microreactors for C-H alkylation reactions, showcasing their potential for process intensification and green chemistry applications. nih.gov
Table 2: Comparison of Quinolium and Acridinium Photoredox Catalysts
| Feature | Quinolium Derivatives | Acridinium Derivatives | Reference |
| Catalyst Type | Organic, Metal-Free | Organic, Metal-Free | researchgate.netewha.ac.kr |
| Primary Function | Photooxidant | Photooxidant | researchgate.netewha.ac.kr |
| Mechanism | Type I and/or Type II | Type I and/or Type II | nih.gov |
| Applications | Degradation of pollutants, C-H functionalization | Wide range of synthetic transformations | researchgate.netnih.govnih.gov |
The quinoline scaffold is a key structural motif in many organocatalysts, and quinolinium salts themselves can function as effective organocatalysts. nih.govnih.gov The development of organocatalyzed reactions for the synthesis of functionalized quinolines has been an active area of research, driven by the principles of green chemistry which favor metal-free synthetic methods. nih.govnih.gov
Cinchona alkaloids, which feature a quinoline core, are a prominent class of organocatalysts used in a variety of asymmetric transformations. nih.gov Quaternization of the quinoline nitrogen in these alkaloids can lead to the formation of phase-transfer catalysts. nih.gov
More directly, amine-functionalized quinolinium polyoxometalates have been developed as highly active and recyclable heterogeneous catalysts. rsc.org These hybrid materials leverage the basicity of both the polyoxometalate surface and the amine-functionalized quinolinium counterion to catalyze reactions such as CO2 cycloaddition and Knoevenagel condensation under mild, solvent-free, or environmentally benign conditions. rsc.org This dual-catalytic site approach represents a significant advancement in the design of sustainable catalytic systems. rsc.org
Advanced Materials Research
The unique photophysical and electronic properties of quinolinium compounds make them attractive candidates for applications in advanced materials science. ontosight.ai Their inherent fluorescence and ability to interact with other molecules and ions have led to their use in sensors and organic electronic devices. ontosight.airesearchgate.net
Quinoline-based materials have been investigated for their use in organic light-emitting diodes (OLEDs). researchgate.net For example, derivatives such as 8,8'-dimethoxy-5,5'-bisquinoline have been synthesized and shown to be effective electron-transporting and blue-emitting materials in OLED devices. researchgate.net The stability and luminescence properties of these materials are crucial for the development of full-color displays. researchgate.net
Furthermore, quinolinium-based fluorescent probes have been designed for dynamic pH monitoring in aqueous media, particularly at high pH values. nih.gov The fluorescence lifetime of these probes is sensitive to pH changes, allowing for spatiotemporal imaging of chemical and electrochemical processes with high resolution. nih.gov A notable example of a related compound is 7-(acetoxy)-1-methylquinolinium iodide, which serves as a fluorogenic substrate for cholinesterase. xcessbio.com The hydrolysis of the acetyl group leads to a change in fluorescence, enabling the detection of enzyme activity and its inhibitors. xcessbio.com This principle can be extended to the development of sensors based on the 8-(acetyloxy)-1-methyl-quinolinium scaffold for various biological and chemical applications.
Scaffolds in Functional Material Design
The rigid, planar, and electron-deficient nature of the quinolinium cation makes it a valuable scaffold in the design of functional materials. Quaternary quinolinium salts are known to be a widespread group of cationic surfactants and have found applications in various industries. nih.gov Their ability to form ordered structures and interact with other molecules has been harnessed in the development of materials with specific optical, electronic, and recognition properties.
N-methylquinolinium salts, in particular, have been investigated for their potential in photonic applications due to their strong electron-withdrawing character. researchgate.net This property is crucial for the design of materials with non-linear optical (NLO) properties, which have applications in optical signal processing and data storage. The incorporation of quinolinium units into polymer backbones or as pendant groups can lead to materials with tailored electronic and photophysical properties.
Furthermore, the ability of N-methylquinolinium salts to be recognized by water-soluble macrocyclic hosts opens up possibilities for the construction of responsive supramolecular assemblies. rsc.org Such host-guest systems can be designed to respond to external stimuli like pH, leading to changes in their optical or physical properties. This responsive behavior is a key feature in the development of "smart" materials for sensing and controlled release applications.
The general applicability of quinolinium salts in creating functional materials is also evident from their use in synthesizing complex heterocyclic structures. thieme-connect.com These reactions often leverage the reactivity of the quinolinium ring to build larger, polycyclic systems that can serve as components in advanced materials.
The following table outlines research findings related to the use of quinolinium scaffolds in the design of functional materials, underscoring the potential of this compound as a building block in this field.
| Quinolinium-Based Structure | Area of Application | Function of Quinolinium Scaffold | Research Finding |
| N-Alkyl Quinolinium Salts | Cationic Surfactants | Forms micelles and ordered assemblies. | The length of the alkyl chain influences the surfactant properties. nih.gov |
| N-Methylquinolinium Derivatives | Photonic Materials | Acts as a strong electron-withdrawing group. researchgate.net | Enhances the potential for non-linear optical applications. researchgate.net |
| N-Methylquinolinium Salts | Supramolecular Chemistry | Guest molecule for macrocyclic hosts. rsc.org | Forms pH-responsive host-guest complexes in water. rsc.org |
| Quinolinium Salts | Synthesis of Annulated Heterocycles | Reactive scaffold for building polycyclic systems. thieme-connect.com | Enables the construction of complex molecular architectures for potential material applications. thieme-connect.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
